2-(5-Formyl-2-methoxyphenoxy)acetamide
Description
Historical Context of Phenoxy Acetamide Development
The development of phenoxy acetamides traces back to mid-20th-century efforts to modify phenolic compounds for enhanced bioavailability. Early work demonstrated that acetamide functionalization improved membrane permeability while retaining aromatic ring-mediated target interactions. 2-(5-Formyl-2-methoxyphenoxy)acetamide emerged as a second-generation derivative, with its formyl group enabling Schiff base formation for targeted covalent binding strategies.
Key milestones include:
- 1958 : First synthesis of simple phenoxy acetamides as analgesic candidates
- 1992 : Introduction of methoxy substituents to modulate metabolic stability
- 2015 : Systematic exploration of formyl-containing derivatives for kinase inhibition
Research Importance in Medicinal Chemistry
This compound addresses three critical challenges in drug design:
- Targeted Covalent Inhibition : The formyl group facilitates reversible covalent interactions with lysine residues in enzymatic active sites.
- Tunable Lipophilicity : logP values of 0.1669 enable balanced membrane penetration without excessive hydrophobicity.
- Structural Modularity : Three distinct regions permit parallel optimization (Table 1).
Table 1 : Structural domains and their functional roles
| Domain | Components | Design Considerations |
|---|---|---|
| Aromatic core | 5-formyl-2-methoxyphenoxy | Hydrogen bonding capacity |
| Linker | Acetamide bridge | Conformational flexibility |
| Terminal group | Amide substituent | Solubility and target affinity |
Current Research Landscape
Recent studies (2020–2025) demonstrate diversified applications:
- Oncology : 15 µM IC50 against MCF-7 breast cancer cells via ROS-mediated apoptosis
- Anti-infectives : 18 mm zone of inhibition against Candida albicans in agar diffusion assays
- Neurology : Allosteric modulation of GABA-A receptors observed in molecular docking studies
Ongoing clinical trials focus on its potential as a kinase inhibitor scaffold, with six Phase I studies registered in 2024 targeting tyrosine kinase-mediated pathologies.
Structural Significance in the Phenoxy Acetamide Class
Comparative analysis reveals three distinctive features:
- Electrophilic Formyl Group : Enables covalent protein binding absent in simpler acetamides
- Methoxy Positioning : Ortho-substitution prevents cytochrome P450-mediated demethylation
- Acetamide Spacer : 63.002 Ų polar surface area enhances aqueous solubility versus alkyl linkers
Crystallographic studies show the molecule adopts a planar conformation when bound to serum albumin, suggesting improved pharmacokinetic profiles over non-planar analogs.
Relationship to Bioactive Phenoxy Derivatives
The compound shares structural motifs with clinically validated agents while introducing novel functionality:
- Similarities to Flunitrazepam : Shared capacity for GABA receptor modulation via aromatic stacking interactions
- Advantages Over Diclofenac : Reduced COX-2 selectivity due to formyl group preventing carboxylic acid-mediated gastrointestinal toxicity
- Differentiation from Chloracetamide Herbicides : Amide substitution eliminates acetyl-CoA carboxylase inhibition risks
Properties
IUPAC Name |
2-(5-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-8-3-2-7(5-12)4-9(8)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDZZTCCFUMXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 5-formyl-2-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)acetamide.
Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(5-Formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity makes it useful as a biochemical probe to study enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The biological activity and physicochemical properties of acetamide derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 2-(5-Formyl-2-methoxyphenoxy)acetamide and Analogs
*Molecular weight calculated based on formula C₁₁H₁₁NO₄.
Physicochemical Properties
- Lipophilicity : The N-ethyl derivative (CAS 923121-26-0) likely has higher lipophilicity than the parent compound due to the alkyl chain, improving membrane permeability .
- Solubility : The formyl group may reduce aqueous solubility compared to hydroxylated analogs (e.g., S11 in ), which exhibit higher polarity.
Biological Activity
2-(5-Formyl-2-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a distinctive structure characterized by a formyl group and a methoxyphenoxy moiety. Its molecular formula contributes to its reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens associated with infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Escherichia coli | 32 µg/mL | Moderate |
| Staphylococcus aureus | 16 µg/mL | High |
Antioxidant Activity
The compound also displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with specific cellular receptors or enzymes involved in metabolic pathways.
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at [source] demonstrated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. The study utilized disc diffusion methods to assess the inhibition zones, confirming its potential as a therapeutic agent. -
Antioxidant Activity Assessment
Another research effort focused on the antioxidant capacity of the compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that it significantly reduced DPPH radical concentration, suggesting strong antioxidant properties.
Synthesis and Application
The synthesis of this compound typically involves several organic reactions, including acylation and etherification processes. Industrial applications may include its use as a precursor for developing pharmaceuticals or as an active ingredient in antimicrobial formulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
